2,6,4'-Trihydroxy-4-methoxybenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

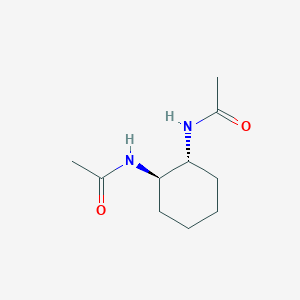

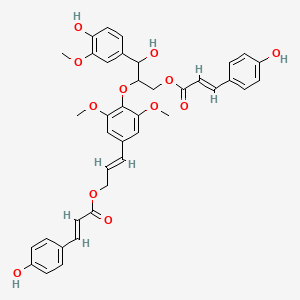

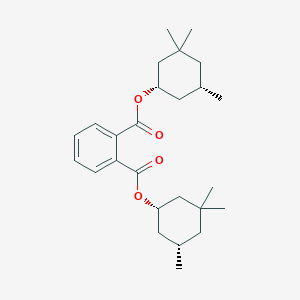

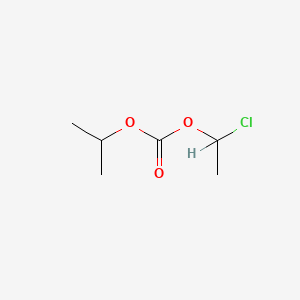

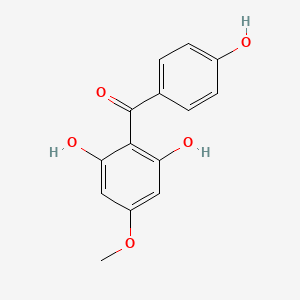

2,6,4’-Trihydroxy-4-methoxybenzophenone is a natural product found in Aniba rosaeodora and Anemarrhena asphodeloides . It is also known by its IUPAC name, (2,6-dihydroxy-4-methoxyphenyl)-(4-hydroxyphenyl)methanone .

Molecular Structure Analysis

The molecular formula of 2,6,4’-Trihydroxy-4-methoxybenzophenone is C14H12O5 . Its molecular weight is 260.24 g/mol . The compound has a complex structure with multiple hydroxy and methoxy groups attached to a benzophenone backbone .Physical And Chemical Properties Analysis

The compound is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a topological polar surface area of 87 Ų . It has a rotatable bond count of 3 .Aplicaciones Científicas De Investigación

Antioxidant Activity

The compound 2,6,4’-Trihydroxy-4-methoxybenzophenone has been identified to have significant antioxidant activity . It was isolated from the ethyl acetate extract of the leaves of Mahkota Dewa (Phaleria macrocarpa), a plant native to Indonesia . The antioxidant activity was measured using the DPPH method, and the IC50 value was found to be 10.57 μg/mL, which is quite strong, almost comparable to the standard antioxidant activity of quercetin (IC50 of 2.93 μg/mL) .

Traditional Medicine

The plant Mahkota Dewa (Phaleria macrocarpa), from which this compound is extracted, is a part of Indonesia’s traditional medicine . While the specific role of 2,6,4’-Trihydroxy-4-methoxybenzophenone in these traditional medicinal practices is not detailed, the plant itself is used for various disease treatments .

Chemical Research

The compound 2,6,4’-Trihydroxy-4-methoxybenzophenone is of interest in chemical research due to its complex structure and the presence of multiple functional groups . It has been studied using various spectroscopic techniques such as UV, IR, 1H NMR, 13C NMR, and 2D NMR (HMQC, COSY, HMBC, and DEPT-135) .

Propiedades

IUPAC Name |

(2,6-dihydroxy-4-methoxyphenyl)-(4-hydroxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O5/c1-19-10-6-11(16)13(12(17)7-10)14(18)8-2-4-9(15)5-3-8/h2-7,15-17H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYEMIGSUACCKND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)O)C(=O)C2=CC=C(C=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6,4'-Trihydroxy-4-methoxybenzophenone | |

Q & A

Q1: What is the biological activity of 2,6,4'-Trihydroxy-4-methoxybenzophenone?

A: 2,6,4'-Trihydroxy-4-methoxybenzophenone has demonstrated several biological activities in in vitro studies. Notably, it exhibits neurotrophic activity by inducing neurite outgrowth in PC-12 cells, a rat pheochromocytoma cell line often used in neurobiological research. [] This suggests potential for further investigation in neurodegenerative disease models. Additionally, it has shown moderate inhibitory activity against the chymotrypsin-like activity of the proteasome, a protein complex responsible for degrading unneeded or damaged proteins. [] This mechanism could be relevant to its reported cytotoxic activity in some cancer cell lines. [] It also exhibits testosterone 5α-reductase inhibitory activity, surpassing the potency of ethinylestradiol in a comparative study. [] This finding suggests a potential role in managing conditions associated with elevated testosterone levels.

Q2: Where is 2,6,4'-Trihydroxy-4-methoxybenzophenone found in nature?

A2: 2,6,4'-Trihydroxy-4-methoxybenzophenone is a naturally occurring benzophenone derivative. It has been isolated from several plant sources, including:

- Anemarrhena asphodeloides Bunge (rhizomes) [, ]

- Phaleria macrocarpa (Scheff.) Boerl. (fruits) [, ]

- Iris pallida Lam. (resinoid) []

Q3: How does the structure of 2,6,4'-Trihydroxy-4-methoxybenzophenone relate to its biological activity?

A: While specific structure-activity relationship (SAR) studies focusing solely on 2,6,4'-Trihydroxy-4-methoxybenzophenone are limited in the provided research, some insights can be drawn. The presence of the benzophenone core structure, with its hydroxyl and methoxy substituents, seems crucial for its observed activities. For instance, the cytotoxic activity of 2,6,4'-Trihydroxy-4-methoxybenzophenone was significantly higher than its glucoside derivative, 6,4'-dihydroxy-4-methoxybenzophenone-2-O-β-D-glucopyranoside, in tests against HeLa and 3T3 cell lines. [] This suggests that the free hydroxyl groups might be important for its cytotoxic effect. Further investigation into the SAR of this compound, including modifications to its core structure and substituents, would be valuable to understand the influence of these structural features on its various biological activities.

Q4: What analytical techniques have been used to characterize 2,6,4'-Trihydroxy-4-methoxybenzophenone?

A4: The identification and characterization of 2,6,4'-Trihydroxy-4-methoxybenzophenone from various plant sources have been achieved using a combination of techniques, including:

- Chromatographic methods: Various chromatographic techniques such as vacuum liquid chromatography, column chromatography, and high-performance liquid chromatography (HPLC) have been used for the isolation and purification of the compound. [, ]

- Spectroscopic methods: Structural elucidation has been primarily achieved using spectroscopic data from:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.